N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a complex organic compound classified under sulfonamides. This compound features a unique structure that combines a quinoline moiety with a benzenesulfonamide group, making it of interest in various scientific fields, particularly medicinal chemistry.
The compound is identified by the Chemical Abstracts Service number 922054-04-4 and has a molecular formula of CHNO with a molecular weight of approximately 348.4 g/mol. It is categorized as both a sulfonamide and a quinoline derivative, which are known for their biological activities and applications in pharmaceuticals .
The synthesis of N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide typically involves several steps:
N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide consists of several key structural components:
The compound's structure can be represented by its SMILES notation: CN1C(=O)CCc2cc(NC(=O)c3cc4ccccc4oc3=O)ccc21, indicating the arrangement of atoms and bonds within the molecule .
N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide can undergo various chemical reactions:
These reactions highlight the versatility of the compound in synthetic organic chemistry.
The mechanism of action for N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide involves several potential interactions:
These actions suggest potential therapeutic applications in treating various diseases by targeting specific biochemical pathways.
The physical properties of N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide include:
N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide has several notable applications:
These applications underline its significance in both research and industrial contexts.
CAS No.: 103170-78-1
CAS No.: 15575-14-1
CAS No.:
CAS No.: 593-80-6
CAS No.: 142759-00-0